N-(2-hydroxypropyl)octadec-9-enamide
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Overview
Description
N-(2-hydroxypropyl)octadec-9-enamide is an organic compound with the molecular formula C21H41NO2. It is a derivative of oleamide, where the amide group is substituted with a 2-hydroxypropyl group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)octadec-9-enamide typically involves the reaction of oleic acid with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Esterification: Oleic acid is first esterified with methanol to form methyl oleate.
Amidation: Methyl oleate is then reacted with 2-amino-1-propanol in the presence of a catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The product is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxopropyl)octadec-9-enamide.
Reduction: Formation of N-(2-aminopropyl)octadec-9-enamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-hydroxypropyl)octadec-9-enamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Investigated for its potential role in cell membrane stabilization and signaling.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and coatings due to its emulsifying properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)octadec-9-enamide involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. It may also interact with specific proteins, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)octadec-9-enamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
N-(2-hydroxypropyl)stearamide: Similar structure but with a saturated fatty acid chain.
Uniqueness
N-(2-hydroxypropyl)octadec-9-enamide is unique due to its unsaturated fatty acid chain, which imparts different physical and chemical properties compared to its saturated counterparts. This unsaturation can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
Biological Activity
N-(2-Hydroxypropyl)octadec-9-enamide, also known as N-(2-hydroxypropyl)oleamide, is a fatty acid amide that has garnered attention for its diverse biological activities. This compound exhibits significant interactions with various biological systems, primarily due to its structural similarities with other fatty acid amides like oleamide and anandamide. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound is characterized by a long hydrophobic hydrocarbon chain, a double bond at the 9th position (octadec-9-enamide), and a hydroxyl group on the propyl chain, which contributes to its amphiphilic nature. This property allows it to interact effectively with lipid membranes and proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cannabinoid Receptors : Similar to oleamide, this compound may interact with cannabinoid receptors (CB1 and CB2), influencing physiological processes such as pain modulation and appetite regulation .
- Vasorelaxation Effects : Research indicates that this compound may induce vasorelaxation in vascular tissues, suggesting potential cardiovascular benefits.
- Neuroprotective Properties : The compound has shown promise in inhibiting calpain activity, a protease involved in neurodegenerative processes. This inhibition may prevent neuronal damage, making it a candidate for neuroprotective therapies .
- Influence on Membrane Dynamics : Its amphiphilic nature allows it to alter membrane fluidity and permeability, impacting cellular signaling pathways.
Table 1: Summary of Biological Activities
Biological Activity | Description |
---|---|
Cannabinoid Receptor Modulation | Interaction with CB1 and CB2 receptors affecting pain and appetite regulation. |
Vasorelaxation | Induces relaxation of vascular tissues, potentially benefiting cardiovascular health. |
Neuroprotection | Inhibits calpain activity, reducing neuronal damage in neurodegenerative conditions. |
Membrane Dynamics | Alters lipid bilayer properties, influencing cellular signaling. |
Case Studies and Research Findings
- Vasorelaxation Studies : In vitro studies have demonstrated that this compound induces vasorelaxation similar to oleamide. This effect was observed in isolated vascular tissues where the compound significantly reduced vascular tone through cannabinoid receptor pathways.
- Neuroprotection Research : A study investigating the neuroprotective effects of this compound found that it effectively inhibited calpain-mediated neuronal damage in animal models of neurodegeneration. This suggests its potential as a therapeutic agent for conditions like Alzheimer's disease.
- Toxicological Assessments : Toxicological evaluations indicate low toxicity levels for this compound in animal models, supporting its safety for potential consumer product applications .
Properties
CAS No. |
54375-42-7 |
---|---|
Molecular Formula |
C21H41NO2 |
Molecular Weight |
339.6 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24) |
InChI Key |
UDZAXLGLNUMCRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O |
Origin of Product |
United States |
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